molecular formula C9H17NO B14609132 4-(Butylamino)pent-3-EN-2-one CAS No. 57717-00-7

4-(Butylamino)pent-3-EN-2-one

Cat. No.: B14609132
CAS No.: 57717-00-7
M. Wt: 155.24 g/mol
InChI Key: RTMIIQLXVWJCJT-UHFFFAOYSA-N
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Description

4-(Butylamino)pent-3-EN-2-one is an organic compound with the molecular formula C9H17NO. It is a β-enaminone, a class of compounds known for their versatile reactivity and utility in organic synthesis. This compound is characterized by the presence of a butylamino group attached to a pentenone backbone, making it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)pent-3-EN-2-one typically involves the condensation of 1,3-dicarbonyl compounds with primary amines. One efficient method utilizes a combination of gold (I) and silver (I) catalysts under solvent-free conditions. The reaction proceeds at room temperature with low catalyst loading, yielding the desired β-enaminone in good to excellent yields .

Another method involves the use of Amberlyst-15, a heterogeneous solid acid catalyst. This method is advantageous due to its mild reaction conditions and the recyclability of the catalyst. The reaction is performed at ambient temperature, and the catalyst can be recovered and reused for further reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of scalable and cost-effective catalysts like Amberlyst-15 or nano-SiO2 is preferred to ensure high yields and minimal waste. Solvent-free conditions are often employed to reduce environmental impact and simplify the purification process .

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)pent-3-EN-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various β-enaminones, β-enaminoesters, and other functionalized derivatives that can serve as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 4-(Butylamino)pent-3-EN-2-one involves its reactivity as a β-enaminone. The compound can undergo nucleophilic addition and substitution reactions due to the presence of the enaminone moiety. This reactivity allows it to interact with various molecular targets and pathways, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenylamino)pent-3-EN-2-one
  • 4-(Methylamino)pent-3-EN-2-one
  • 4-(Ethylamino)pent-3-EN-2-one

Uniqueness

4-(Butylamino)pent-3-EN-2-one is unique due to its specific butylamino group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable intermediate in the synthesis of specific biologically active compounds and fine chemicals .

Properties

CAS No.

57717-00-7

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-(butylamino)pent-3-en-2-one

InChI

InChI=1S/C9H17NO/c1-4-5-6-10-8(2)7-9(3)11/h7,10H,4-6H2,1-3H3

InChI Key

RTMIIQLXVWJCJT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=CC(=O)C)C

Origin of Product

United States

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